6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
Descripción general
Descripción
“6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid” is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 .
Synthesis Analysis
Synthetic access to 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines has been achieved in 3–4 steps from commercially available pyrazoles . The synthesis involves the reaction of 2,2-dichlorovinylacetophenones with 2-hydroxyethylhydrazine .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[5,1-c][1,4]oxazine ring, which is a fused heterocyclic scaffold bearing multiple substitution patterns .Chemical Reactions Analysis
The compound can undergo cyclization to afford 2-aryl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines upon treatment with sodium hydride . This reaction can be achieved in near quantitative yields by a one-pot preparative process involving the reaction of 2,2-dichlorovinylacetophenones with 2-hydroxyethylhydrazine followed by the addition of sodium hydroxide .Physical and Chemical Properties Analysis
The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Expeditious Synthesis and Structural Analysis
A study detailed the synthesis of a series of 2,6-diphenyl-4H-pyrazolo[5,1-c][1,4]oxazin-4-ones through a lactonization process of 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylic acids. The process utilized Ac2O at reflux temperature, resulting in products characterized by various spectroscopic methods and confirmed through X-ray crystal analysis for a crystallizable compound (Zheng, Zhao, & Liu, 2012).
Regiocontrolled Synthesis for Heterocyclic Scaffolds
Another research effort provided synthetic access to 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines via a multi-step process starting from commercially available pyrazoles. Optimization led to regiocontrolled construction of pyrazole-5-aldehydes, yielding heterocyclic scaffolds with diverse substitution patterns. Intermediate pyrazole lactols were highlighted as versatile synthetic building blocks (Lindsay-Scott & Rivlin-Derrick, 2019).
Synthesis of Pyrazolo[3,4-d][1,3]oxazine Derivatives
A study presented an efficient three-step synthesis method for 6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine derivatives. This synthesis involved treating pyrazolamines with aqueous formaldehyde and acetic acid, proceeding through an intramolecular etherification process (Abonía et al., 2010).
Crystallographic Insights into Pyrazolo[3,4-d][1,3]oxazine
Research on 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d][1,3]oxazine derivatives revealed various intermolecular hydrogen bonding patterns, contributing to the understanding of molecular structures and potential for designing targeted molecular interactions (Castillo et al., 2009).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of the compound “6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid” are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound .
Análisis Bioquímico
Biochemical Properties
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The interaction between this compound and RIPK1 involves binding to the allosteric pocket of the enzyme, thereby inhibiting its activity . This inhibition can lead to the suppression of necroptosis-related inflammatory responses, making the compound a potential therapeutic agent for inflammatory diseases and neurodegenerative disorders.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of RIPK1 by this compound can lead to reduced inflammation and cell death in both human and mouse cellular assays . Additionally, this compound has been shown to affect the expression of genes involved in inflammatory responses, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the allosteric pocket of RIPK1, inhibiting its kinase activity and preventing the phosphorylation of downstream targets involved in necroptosis . This inhibition disrupts the necroptotic signaling pathway, thereby reducing cell death and inflammation. Additionally, molecular docking studies have shown that this compound can effectively bind to other biomolecules, further elucidating its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as being sealed in a dry environment at temperatures between 2-8°C . Prolonged exposure to adverse conditions may lead to degradation, affecting its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can effectively inhibit necroptosis and reduce inflammation without causing significant adverse effects . Higher doses may lead to toxicity and adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. The threshold effects observed in these studies indicate that careful dosage optimization is necessary to maximize the compound’s therapeutic potential while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with RIPK1 and other biomolecules can affect metabolic flux and metabolite levels, further elucidating its role in cellular metabolism . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic applications and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential factors that influence its efficacy and safety. The compound is transported across cell membranes and distributed within various cellular compartments, where it interacts with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, further influencing its biochemical properties and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may influence the localization of the compound, further elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-7(11)6-3-5-4-12-2-1-9(5)8-6/h3H,1-2,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHQXLDAEVRNIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=NN21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677817 | |
Record name | 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219694-53-7 | |
Record name | 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.